Cas no 443683-32-7 (2,3,4-trifluorobenzene-1-thiol)

2,3,4-Trifluorobenzene-1-thiol is a fluorinated aromatic thiol with the molecular formula C6H3F3SH. This compound is characterized by the presence of three fluorine substituents on the benzene ring, which enhance its electron-withdrawing properties and influence its reactivity in organic synthesis. The thiol (-SH) group provides a reactive site for conjugation or further functionalization, making it useful in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its fluorinated structure contributes to increased stability and lipophilicity, which can be advantageous in applications requiring selective binding or resistance to metabolic degradation. The compound is typically handled under inert conditions due to the sensitivity of the thiol group.
2,3,4-trifluorobenzene-1-thiol structure
443683-32-7 structure
Product Name:2,3,4-trifluorobenzene-1-thiol
CAS No:443683-32-7
MF:C6H3F3S
MW:164.148230791092
MDL:MFCD12026171
CID:327447
PubChem ID:20131800
Update Time:2025-08-04

2,3,4-trifluorobenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol,2,3,4-trifluoro-
    • 2,3,4-trifluorobenzenethiol
    • Benzenethiol, 2,3,4-trifluoro- (9CI)
    • 2,3,4-trifluorobenzene-1-thiol
    • 443683-32-7
    • 2,3,4-Trifluorothiophenol
    • SCHEMBL946276
    • MFCD12026171
    • EN300-1858632
    • AKOS006316933
    • DTXSID30602793
    • CS-0237637
    • MDL: MFCD12026171
    • Inchi: 1S/C6H3F3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
    • InChI Key: NAABYLMZBUEJAS-UHFFFAOYSA-N
    • SMILES: SC1C=CC(=C(C=1F)F)F

Computed Properties

  • Exact Mass: 163.991
  • Monoisotopic Mass: 163.991
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 1A^2
  • XLogP3: 2.4

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2,3,4-trifluorobenzene-1-thiol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:443683-32-7)2,3,4-trifluorobenzene-1-thiol
Order Number:A1160546
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:00
Price ($):346.0
Email:sales@amadischem.com

Additional information on 2,3,4-trifluorobenzene-1-thiol

Recent Advances in the Application of 2,3,4-Trifluorobenzene-1-thiol (CAS: 443683-32-7) in Chemical Biology and Pharmaceutical Research

The compound 2,3,4-trifluorobenzene-1-thiol (CAS: 443683-32-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This aromatic thiol derivative, characterized by its trifluorinated benzene ring and reactive thiol group, has been explored for its potential in drug design, material science, and chemical synthesis. Recent studies have highlighted its role as a key intermediate in the development of novel therapeutic agents, particularly in the context of targeted drug delivery and enzyme inhibition.

One of the most notable applications of 2,3,4-trifluorobenzene-1-thiol is its incorporation into small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent inhibitors for cysteine proteases, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the resulting compounds, thereby improving their pharmacokinetic profiles.

In addition to its pharmacological applications, 2,3,4-trifluorobenzene-1-thiol has also been investigated for its role in material science. Researchers have utilized its thiol group for surface functionalization of nanoparticles, enabling the development of advanced drug delivery systems. A recent study in ACS Nano reported the successful conjugation of this compound to gold nanoparticles, resulting in a stable and biocompatible platform for targeted cancer therapy. The fluorinated aromatic ring further contributes to the stability and specificity of these nanoconstructs.

From a synthetic chemistry perspective, 2,3,4-trifluorobenzene-1-thiol serves as a valuable building block for the construction of complex molecular architectures. Its reactivity has been exploited in palladium-catalyzed cross-coupling reactions, as described in a 2022 publication in Organic Letters. The study showcased the compound's ability to participate in C-S bond-forming reactions, yielding diverse sulfur-containing heterocycles with potential biological activity.

Despite these promising developments, challenges remain in the large-scale production and purification of 2,3,4-trifluorobenzene-1-thiol. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. A 2023 report in Green Chemistry outlined a sustainable approach using flow chemistry techniques, which minimized waste and enhanced efficiency. These advancements are expected to facilitate broader adoption of this compound in industrial and academic settings.

In conclusion, 2,3,4-trifluorobenzene-1-thiol (CAS: 443683-32-7) represents a versatile and valuable tool in modern chemical biology and pharmaceutical research. Its unique structural features and diverse applications underscore its potential to drive innovation in drug discovery, material science, and synthetic chemistry. Future research will likely explore its utility in emerging areas such as proteolysis-targeting chimeras (PROTACs) and covalent drug design, further expanding its impact on the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:443683-32-7)2,3,4-trifluorobenzene-1-thiol
A1160546
Purity:99%
Quantity:1g
Price ($):346.0
Email